molecular formula C18H16O7S B2974840 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one CAS No. 866347-87-7

3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one

Cat. No. B2974840
CAS RN: 866347-87-7
M. Wt: 376.38
InChI Key: DGDPGYSWDHQSST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a methoxy group, and a dimethoxyphenyl sulfonyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its molecular weight and the groups present in its structure .

Scientific Research Applications

Chemiluminescence Studies

Research by Watanabe et al. (2010) explored the synthesis of various substituted bicyclic dioxetanes, including sulfonyl-substituted dioxetanes. They discovered that these dioxetanes, when decomposed in specific conditions, emitted light, highlighting potential applications in chemiluminescence and photochemical studies. This research implies that compounds like 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one could be used in developing new chemiluminescent materials or as a tool in photochemical research (Watanabe et al., 2010).

Crown Ether Synthesis and Complexation

Gündüz et al. (2006) investigated the synthesis of novel chromenone crown ethers, including those with methoxyphenyl derivatives, like 3-methoxyphenyl-7,8-dihydroxy-2H-chromenone. Their research focused on the stability constants of these compounds with sodium and potassium ions, hinting at potential applications in selective ion complexation and extraction, which could be relevant for chemical sensing or separation processes (Gündüz et al., 2006).

Molecular Characterization and COX-2 Inhibition

Rullah et al. (2015) conducted a study on a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, for its potential as a selective COX-2 inhibitor. Their findings suggest that compounds structurally related to 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one could have applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs (Rullah et al., 2015).

Antibacterial and Analgesic Activities

The study by Behrami and Dobroshi (2019) highlighted the synthesis of 4-hydroxy-chromen-2-one derivatives and their antibacterial activity. While not directly studying 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one, the research provides insight into the potential of chromen-2-one derivatives in antibacterial applications, suggesting that similar compounds could be explored for their efficacy against bacterial strains (Behrami & Dobroshi, 2019).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-12-5-4-11-8-17(18(19)25-15(11)9-12)26(20,21)13-6-7-14(23-2)16(10-13)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDPGYSWDHQSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one

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